3-Amino-4-(cyclohexylmethoxy)benzoic acid
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Overview
Description
3-Amino-4-(cyclohexylmethoxy)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and a cyclohexylmethoxy group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(cyclohexylmethoxy)benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-(cyclohexylmethoxy)benzoic acid to introduce a nitro group at the third position. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions for these steps often involve the use of concentrated nitric acid for nitration and hydrogenation or the use of reducing agents like iron powder in acidic medium for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the nitration and reduction steps, allowing for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(cyclohexylmethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-Amino-4-(cyclohexylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(cyclohexylmethoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclohexylmethoxy group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclohexylmethoxy group.
4-Amino-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
Uniqueness
3-Amino-4-(cyclohexylmethoxy)benzoic acid is unique due to the presence of the cyclohexylmethoxy group, which can significantly influence its chemical properties and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
3-amino-4-(cyclohexylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELIZYCGBANXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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